(1-(4-Bromophenyl)cyclopropyl)methanamine
Overview
Description
“(1-(4-Bromophenyl)cyclopropyl)methanamine” is a chemical compound with the empirical formula C10H12BrN . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the compound isNCC1(C2=CC=C(C=C2)Br)CC1
. This indicates that the compound contains a cyclopropyl group attached to a bromophenyl group via a methanamine linker . Physical And Chemical Properties Analysis
“(1-(4-Bromophenyl)cyclopropyl)methanamine” is a solid substance . It has a molecular weight of 226.11 . The InChI key for the compound isSOZRMVNRGDOZBY-UHFFFAOYSA-N
.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
(Boztaş et al., 2015) explored compounds similar to (1-(4-Bromophenyl)cyclopropyl)methanamine, focusing on cyclopropylcarboxylic acids and esters with bromophenol moieties. These compounds were effective in inhibiting human carbonic anhydrase isoenzymes, including tumor-associated enzymes, showing promising medicinal chemistry applications.
Antioxidant Properties
(Çetinkaya et al., 2012) conducted research on derivatives of bromophenols, which are structurally related to (1-(4-Bromophenyl)cyclopropyl)methanamine. They synthesized compounds exhibiting strong antioxidant activities, suggesting potential for therapeutic applications.
Reactivity in Organic Synthesis
(Kozhushkov et al., 2002) studied the reactivity of methylenetriangulanes and spirocyclopropanated bicyclopropylidenes towards bromine. Their findings indicate the potential utility of such bromine-containing compounds in organic synthesis, which could extend to molecules like (1-(4-Bromophenyl)cyclopropyl)methanamine.
Synthesis of Isoindole-Thiones
(Kobayashi et al., 2013) investigated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones using precursors similar to (1-(4-Bromophenyl)cyclopropyl)methanamine. This research highlights the compound's potential role in developing novel organic structures.
Antiviral Activity Evaluation
(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, structurally related to (1-(4-Bromophenyl)cyclopropyl)methanamine, and evaluated their antiviral activities. They found significant inhibition of influenza A virus, suggesting potential antiviral applications for similar compounds.
Serotonin Receptor Agonists
(Sniecikowska et al., 2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor agonists. Given the structural similarities, compounds like (1-(4-Bromophenyl)cyclopropyl)methanamine might also show potential in modulating serotonin pathways.
Bromination in Organic Chemistry
(Shirinian et al., 2012) studied the bromination of cyclopentenones, which is relevant to understanding the reactivity of brominated compounds like (1-(4-Bromophenyl)cyclopropyl)methanamine in organic synthesis.
Safety And Hazards
properties
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRMVNRGDOZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651819 | |
Record name | 1-[1-(4-Bromophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Bromophenyl)cyclopropyl)methanamine | |
CAS RN |
771583-34-7 | |
Record name | 1-[1-(4-Bromophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(4-bromophenyl)cyclopropyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.